molecular formula C12H14BrNO3 B15341573 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene

1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene

Cat. No.: B15341573
M. Wt: 300.15 g/mol
InChI Key: ZAYCJIMKDFZYNH-UHFFFAOYSA-N
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Description

1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3 It is a brominated aromatic compound that features a cyclobutylmethoxy group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene typically involves multiple steps:

    Nitration: The nitro group is introduced via nitration, which involves treating the brominated benzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Alkylation: The cyclobutylmethoxy group can be introduced through an alkylation reaction using cyclobutylmethanol and a suitable base.

    Methylation: The methyl group is typically introduced via a Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products

    Amino Derivative: Reduction of the nitro group yields 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-aminobenzene.

    Carboxylic Acid Derivative: Oxidation of the methyl group yields 1-Bromo-5-cyclobutylmethoxy-2-carboxy-4-nitrobenzene.

Scientific Research Applications

1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromine atom can participate in halogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene: Similar structure but with an isopropyl group instead of a cyclobutylmethoxy group.

    1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure but with two methyl groups and a methoxy group instead of a cyclobutylmethoxy group.

Uniqueness

1-Bromo-5-cyclobutylmethoxy-2-methyl-4-nitrobenzene is unique due to the presence of the cyclobutylmethoxy group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

1-bromo-5-(cyclobutylmethoxy)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C12H14BrNO3/c1-8-5-11(14(15)16)12(6-10(8)13)17-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3

InChI Key

ZAYCJIMKDFZYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2CCC2)[N+](=O)[O-]

Origin of Product

United States

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